molecular formula C20H22N6O4 B2602936 3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396863-32-3

3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2602936
CAS RN: 1396863-32-3
M. Wt: 410.434
InChI Key: ZIRBKHVFWWLGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N6O4 and its molecular weight is 410.434. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry Applications

  • Regioselective Amination of Condensed Pyrimidines : A study demonstrated the regioselective amination of condensed pyrimidines, such as pyrimido[4,5-d]pyrimidine diones, leading to derivatives with potential medicinal chemistry applications. This synthesis pathway may offer insights into functionalizing similar compounds for specific biological activities (Gulevskaya et al., 1994).

  • Synthesis and Anticancer Activity of Piperazine Derivatives : Research into piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the potential of these compounds in medicinal chemistry. The study found that certain derivatives exhibit good anticancer activity against various cancer cell lines, indicating the therapeutic relevance of structurally similar compounds (Kumar et al., 2013).

  • Development of P2X7 Receptor Antagonists : A study focused on the optimization of KN-62, a known P2X7 receptor antagonist, using pyrimidine-2,4-dione as the core skeleton. This research provides insights into the design of novel anti-inflammatory drugs based on structural modifications at the 4-position of the piperazine moiety, relevant to the chemical class of interest (Park et al., 2015).

  • Heterocyclic Compounds Synthesis : Another study detailed the synthesis of novel heterocyclic compounds incorporating a pyrimidine moiety, demonstrating the broad applicability of these core structures in generating biologically active compounds. Such methodologies could be applicable to the synthesis and functional exploration of "3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" derivatives (Kumar et al., 2014).

properties

IUPAC Name

6-cyclopentyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c27-17-14-12-21-19(22-16(14)23-20(29)26(17)13-4-1-2-5-13)25-9-7-24(8-10-25)18(28)15-6-3-11-30-15/h3,6,11-13H,1-2,4-5,7-10H2,(H,21,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBKHVFWWLGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.